molecular formula C24H22N2O6 B3715447 (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3715447
M. Wt: 434.4 g/mol
InChI Key: NXBFTSNWWHKVIH-MOSHPQCFSA-N
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Description

The compound (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a furan ring, and a diazinane trione core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and furan derivatives, followed by their condensation with a diazinane trione precursor. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the demands of industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, this compound is evaluated for its therapeutic potential. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione include other naphthalene and furan derivatives, as well as diazinane trione analogs. Examples include:

  • 2,7-diethoxynaphthalene
  • Furan-2-ylmethyl derivatives
  • 1,3-diazinane-2,4,6-trione analogs

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-3-30-16-9-7-15-8-10-21(31-4-2)19(18(15)12-16)13-20-22(27)25-24(29)26(23(20)28)14-17-6-5-11-32-17/h5-13H,3-4,14H2,1-2H3,(H,25,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBFTSNWWHKVIH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
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(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
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(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

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